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Compound of Interest

Compound Name: Keverprazan

Cat. No.: B15591018 Get Quote

This technical guide provides a comprehensive overview of the chemical structure of

Keverprazan, a potassium-competitive acid blocker (P-CAB). The document is intended for

researchers, scientists, and professionals in the field of drug development, offering detailed

information on its chemical properties, structural elucidation, and mechanism of action.

Chemical Identity and Properties
Keverprazan is a synthetic organic compound designed to reduce gastric acid production.[1]

Its chemical identity is well-established through various nomenclature systems and its

physicochemical properties have been calculated and are summarized below.

Chemical Descriptors
The following table provides a summary of the key chemical identifiers for Keverprazan.
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Identifier Value Source

IUPAC Name

1-[5-(2-fluorophenyl)-1-[3-(3-

methoxypropoxy)phenyl]sulfon

ylpyrrol-3-yl]-N-

methylmethanamine

[1][2]

SMILES

CNCC1=CN(C(=C1)C2=CC=C

C=C2F)S(=O)

(=O)C3=CC=CC(=C3)OCCCO

C

[2]

InChI

InChI=1S/C22H25FN2O4S/c1-

24-15-17-13-22(20-9-3-4-10-

21(20)23)25(16-

17)30(26,27)19-8-5-7-18(14-

19)29-12-6-11-28-2/h3-5,7-

10,13-14,16,24H,6,11-

12,15H2,1-2H3

[2]

InChIKey
UDHVRDAZIAGHFG-

UHFFFAOYSA-N
[2]

Molecular Formula C22H25FN2O4S [2]

CAS Number 1978371-23-1 [2]

Physicochemical Properties
The key physicochemical properties of Keverprazan are detailed in the table below. These

properties are crucial for understanding the drug's behavior in biological systems.
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Property Value Source

Molecular Weight 432.5 g/mol [2]

XLogP3 3.2 [2]

Hydrogen Bond Donors 1 [3]

Hydrogen Bond Acceptors 6 [3]

Rotatable Bonds 10 [3]

Topological Polar Surface Area 77.9 Å² [2]

Synthesis and Structural Elucidation
The synthesis of Keverprazan involves a multi-step process, as outlined in patent literature.[4]

The structural confirmation of the final compound and its intermediates would typically rely on a

combination of spectroscopic and analytical techniques.

Synthetic Workflow
The synthesis of Keverprazan can be conceptualized in the following workflow. The process

begins with the modification of 3-nitrophenol to introduce the methoxypropoxy side chain,

followed by reduction of the nitro group, and subsequent construction of the pyrrole ring and

final modifications.
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3-Nitrophenol

1-(3-methoxypropoxy)-nitrobenzene

Etherification
(K2CO3, DMF)

1-Bromo-3-methoxypropane

1-(3-methoxypropoxy)-aniline

Reduction
(Raney Ni, H2)

Pyrrole Ring Formation & Sulfonylation

5-(2-fluorophenyl)-1-((3-(3-methoxypropoxy)phenyl)sulfonyl)-1H-pyrrole-3-carbaldehyde

Reductive Amination with Methylamine

Keverprazan

Final Product

Click to download full resolution via product page

Synthetic Workflow for Keverprazan.

Experimental Protocols for Structural Elucidation
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While the specific experimental data for the structural confirmation of Keverprazan is

proprietary, the following protocols describe the standard methodologies that would be

employed for a small molecule of this nature.

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework

of an organic molecule.

Sample Preparation: 5-10 mg of the analyte (Keverprazan) is dissolved in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Spectroscopy: The proton NMR spectrum is acquired on a 400 MHz or higher field

spectrometer. Data is collected with a sufficient number of scans to achieve a good signal-to-

noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS). The

integration of signals provides the relative number of protons, and the splitting patterns

(multiplicity) reveal adjacent proton relationships.

¹³C NMR Spectroscopy: The carbon NMR spectrum is acquired on the same instrument.

Proton decoupling is used to simplify the spectrum to single lines for each unique carbon

atom. The chemical shifts provide information about the electronic environment of each

carbon.

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals

and to confirm the connectivity of the molecular structure, a suite of 2D NMR experiments is

performed. Correlation Spectroscopy (COSY) identifies proton-proton couplings.

Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly

attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-

3 bond) correlations between protons and carbons.

Mass spectrometry is used to determine the molecular weight of the compound and can

provide information about its chemical formula and fragmentation pattern.

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Ionization: Electrospray ionization (ESI) is a common technique for molecules like

Keverprazan. The sample solution is introduced into the mass spectrometer, where it is

nebulized and ionized to produce protonated molecules [M+H]⁺.
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Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a high-

resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). This allows for the determination

of the accurate mass of the parent ion, which can be used to confirm the elemental

composition. For Keverprazan, a protonated molecule [C₂₂H₂₅FN₂O₄S + H]⁺ would be

expected.

Tandem MS (MS/MS): To further confirm the structure, the parent ion is selected and

subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to

provide structural information that can be compared to the expected fragmentation pattern of

Keverprazan.

X-ray crystallography is the gold standard for unambiguously determining the three-

dimensional structure of a molecule.[5][6]

Crystallization: A single crystal of Keverprazan of suitable size and quality is grown. This is

often the most challenging step and may involve screening various solvents and

crystallization conditions (e.g., slow evaporation, vapor diffusion).

Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature

(e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray

beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal

lattice are determined by solving the phase problem. The initial structural model is then

refined to best fit the experimental data, resulting in a detailed 3D model of the molecule,

including precise bond lengths and angles.

Mechanism of Action
Keverprazan is classified as a potassium-competitive acid blocker (P-CAB).[7] Its therapeutic

effect is achieved by inhibiting the final step of gastric acid secretion in the parietal cells of the

stomach.

Signaling Pathway of Gastric Acid Secretion and
Inhibition by Keverprazan
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The gastric H⁺/K⁺-ATPase is the proton pump responsible for secreting H⁺ ions into the gastric

lumen in exchange for K⁺ ions. Keverprazan competitively blocks the potassium-binding site of

this enzyme, thereby inhibiting its activity and reducing gastric acid production.[7] This

mechanism is distinct from that of proton pump inhibitors (PPIs), which irreversibly bind to the

enzyme.[7]
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Mechanism of Action of Keverprazan.

The rapid and reversible inhibition of the proton pump by Keverprazan allows for a quick onset

of action and controlled acid suppression.[7] This makes it an effective therapeutic agent for

acid-related gastrointestinal disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. keverprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

2. Keverprazan | C22H25FN2O4S | CID 132164139 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. keverprazan | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY
[guidetomalariapharmacology.org]

4. keverprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

5. rigaku.com [rigaku.com]

6. news-medical.net [news-medical.net]

7. What is the mechanism of Keverprazan Hydrochloride? [synapse.patsnap.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
of Keverprazan]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15591018#investigating-the-chemical-structure-of-
keverprazan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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